molecular formula C6H13NO2 B554803 N-Methylvaline CAS No. 2480-23-1

N-Methylvaline

Cat. No.: B554803
CAS No.: 2480-23-1
M. Wt: 131.17 g/mol
InChI Key: AKCRVYNORCOYQT-UHFFFAOYSA-N
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Description

Defining N-Methyl-L-Valine as a Non-Proteinogenic Amino Acid

N-Methyl-L-valine is classified as a non-proteinogenic amino acid ontosight.ai. This designation signifies that it is not one of the 20 standard amino acids that are directly encoded by the universal genetic code for protein biosynthesis ontosight.ai. Instead, it is a derivative of the naturally occurring amino acid L-valine, distinguished by the addition of a methyl group to its amino nitrogen atom ontosight.aievitachem.com. N-Methyl-L-valine exists in an optically active form with the L-configuration ebi.ac.uknih.gov. As a non-proteinogenic amino acid, it can be found in nature or synthesized in laboratories ontosight.ai. It falls under the broader category of unnatural amino acids, which includes various structural modifications to standard amino acids jpt.com.

Historical Context of N-Methyl-L-Valine Research

The research into N-methyl amino acids, including N-methyl-L-valine, has roots in the broader field of peptide modification. Peptide modification by monomethylation has been employed for many years, aiming to improve industrially relevant properties such as biological and conformational stability, as well as bioavailability researchgate.net. Early research focused on developing synthetic methodologies for the N-methylation of amino acid derivatives, both in solution and on solid supports, for incorporation into peptide chains acs.org. The ongoing efforts to synthesize optically active N-methyl amino acids and integrate them into peptides highlight a sustained interest in their application and the development of efficient protocols scielo.org.mx.

Overview of N-Methyl-L-Valine's Role in Chemical and Biological Sciences

N-Methyl-L-valine plays a multifaceted role across chemical and biological sciences, primarily serving as a valuable building block and modifier in organic synthesis and peptide chemistry.

In chemical sciences , N-methyl-L-valine and its derivatives, such as Cbz-N-methyl-L-valine, are crucial intermediates in peptide synthesis evitachem.comchemimpex.com. They function as protected amino acids, preventing unwanted side reactions during the controlled formation of peptide bonds evitachem.com. The N-methyl group on the amino nitrogen, combined with protecting groups like benzyloxycarbonyl (Cbz), facilitates structural diversification and the synthesis of complex molecules, including drug linkers and biologically active peptides with potential therapeutic applications evitachem.comchemimpex.comchemicalbook.com. The Cbz group can be removed through hydrogenolysis, revealing the free amino group for further reactions . N-methylated amino acids are also employed in the design of inhibitors and other bioactive molecules, enabling chemists to tailor compounds for specific biological activities chemimpex.com. Furthermore, they are utilized in protein engineering to study structure-function relationships and in the development of peptide-based vaccines chemimpex.com. Their role extends to synthetic organic chemistry, where they can act as methyl donors in various reactions chemimpex.com.

In biological sciences , the incorporation of N-methyl-L-valine into peptides can significantly influence their properties and biological functions ontosight.airesearchgate.net. It is recognized for its potential to enhance protein synthesis and support muscle recovery and growth chemimpex.com. While its specific biological roles are less defined compared to proteinogenic amino acids, it may act as a precursor or intermediate in metabolic pathways or possess regulatory functions ontosight.ai. Research utilizing N-methyl-L-valine contributes to understanding protein structure, function, and metabolic pathways, potentially leading to the development of novel therapeutic agents ontosight.ai. Its ability to enhance peptide stability against enzymatic degradation and improve membrane permeability is critical for developing more effective peptide-based drugs researchgate.netscielo.org.mxpeptide.commdpi.com. This modification can also influence cellular uptake and conformational preferences within peptides rsc.orgpeptide.com. Additionally, N-methyl amino acid derivatives are explored as ergogenic supplements, influencing physiological responses related to exercise and mental performance medchemexpress.com.

Data Tables

Table 1: Physical and Chemical Properties of N-Methyl-L-valine and Related Compounds

PropertyN-Methyl-L-valine (Free Base)N-Methyl-L-valine HydrochlorideCbz-N-methyl-L-valine
Molecular FormulaC₆H₁₃NO₂ ontosight.ainih.govmedchemexpress.comchemsrc.comC₆H₁₃NO₂·HCl chemimpex.comC₁₄H₁₉NO₄ chemsrc.comchemicalbook.com
Molecular Weight ( g/mol )131.17 ontosight.ainih.govmedchemexpress.comchemsrc.com167.7 chemimpex.com265.3 chemsrc.comchemicalbook.com
CAS Number2480-23-1 nih.govchemimpex.comsigmaaldrich.com2480-23-1 chemimpex.com42417-65-2 evitachem.comchemsrc.comchemicalbook.com
AppearanceSolid medchemexpress.comWhite to off-white powder chemimpex.comWhite crystalline chemicalbook.com
Melting Point (°C)Not specified175-180 chemimpex.com68-70 chemsrc.comchemicalbook.com
Optical RotationL-configuration ebi.ac.uknih.gov[α]D20 = +33 ± 2º (C=1 in MeOH) chemimpex.comNot reported
Solubility (Water)100 mg/mL medchemexpress.comNot specifiedNot specified chemicalbook.com
LogPNot specifiedNot specified2.536 chemicalbook.com

Compound List

N-Methyl-L-valine

L-valine

Cbz-N-methyl-L-valine

N-Methyl-L-valine hydrochloride

N-methyl amino acids (as a class)

Peptides (as a general class)

Cbz-L-valine

N-methyl-L-alanine

N-methyl-L-threonine

N-methyl leucine (B10760876)

N-methyl isoleucine

N-methyl tyrosine

N-methyl phenylalanine

Boc-N-methyl-L-valine

Dactinomycin

Cyclosporine A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(methylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRVYNORCOYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902870
Record name NoName_3444
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Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-32-7, 2480-23-1
Record name N-Methylvaline
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Record name N-Methyl-DL-valine
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Record name NSC89800
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Record name N-METHYL-DL-VALINE
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Advanced Synthetic Methodologies for N Methyl L Valine and Its Derivatives

Enantioselective Synthesis Strategies for N-Methyl-L-Valine

The controlled introduction of the methyl group onto the nitrogen atom of L-valine while preserving the original stereochemistry at the alpha-carbon is a significant challenge. Enantioselective synthesis strategies are therefore paramount.

Asymmetric Alkylation Approaches

Asymmetric alkylation provides a direct route to N-methylated amino acids. One effective method involves phase-transfer catalysis, where a chiral quaternary ammonium (B1175870) salt is used to control the stereochemical outcome of the alkylation reaction. acs.orgorganic-chemistry.org This approach has been successfully applied to the synthesis of various α-amino acids with high enantio- and diastereoselectivity. organic-chemistry.org Another powerful strategy is the use of chiral auxiliaries that temporarily introduce a stereogenic element to guide the alkylation and are subsequently removed. wikipedia.org Bislactim ethers, derived from the condensation of a chiral amino acid like L-valine with a glycine (B1666218) derivative, serve as effective chiral templates for asymmetric alkylation. renyi.hu

Chiral Auxiliary Reagent Utilization (e.g., L-Valine as a Chiral Auxiliary)

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. wikipedia.org L-valine itself can act as a chiral auxiliary to direct the synthesis of other amino acids. wikipedia.org In the Schöllkopf method, a dipeptide of glycine and (R)-valine is converted into a cyclic dipeptide (a 2,5-diketopiperazine), which is then methylated to form a bis-lactim ether. wikipedia.org The bulky isopropyl group of the valine residue sterically hinders one face of the molecule, directing the alkylation to the opposite face with high stereoselectivity, often achieving an enantiomeric excess of over 95%. wikipedia.org

Evans oxazolidinones, another class of chiral auxiliaries, are synthesized from chiral amino alcohols, which can be derived from amino acids like valine. santiago-lab.com These auxiliaries are acylated and then subjected to stereoselective α-alkylation reactions. santiago-lab.com The chiral environment created by the oxazolidinone directs the incoming alkyl group, and the auxiliary can be subsequently cleaved to yield the desired chiral product. santiago-lab.com

Investigations into Diastereoselectivity and Enantioselectivity Control

Controlling both diastereoselectivity and enantioselectivity is crucial in the synthesis of complex molecules like N-methyl-L-valine derivatives. Research has shown that the choice of substrates, reagents, and reaction conditions significantly influences the stereochemical outcome. mdpi.commsu.edu For instance, in the alkylation of proline derivatives, the diastereoselectivity can depend on the nature of the alkylating agent and the N-protecting group. nih.gov

In Petasis reactions, which involve boronic acids, amines, and aldehydes, the stereochemistry of the amino acid component can dictate the diastereoselectivity of the product. nih.gov It has been demonstrated that by using different enantiomers of amino esters, such as those derived from valine, one can selectively produce either syn or anti β-amino alcohol products. nih.gov The development of chiral catalysts, such as chiral biphenols, has further enabled control over the inherent diastereoselectivity of these reactions. nih.gov The steric bulk of ester groups can also play a role in enhancing selectivity in alkylation reactions. nih.gov

Synthesis of Protected N-Methyl-L-Valine Derivatives

For applications in peptide synthesis, the amino and carboxyl groups of N-methyl-L-valine must be protected. The tert-butyloxycarbonyl (Boc) group is a common and versatile protecting group for the amine functionality. masterorganicchemistry.com

Boc-Protected N-Methyl-L-Valine Synthesis

The synthesis of Boc-N-methyl-L-valine is a key transformation for incorporating this modified amino acid into peptides. A common and effective method involves the direct N-methylation of Boc-L-valine. cdnsciencepub.com

The N-methylation of Boc-L-valine is typically achieved using methyl iodide (MeI) as the methyl source and a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). cdnsciencepub.comresearchgate.net The reaction proceeds through the deprotonation of the N-H bond of the Boc-protected amine by sodium hydride, forming a sodium salt. This is followed by a nucleophilic substitution reaction where the resulting anion attacks the methyl iodide.

A key aspect of this reaction is the selective N-methylation in the presence of the free carboxylic acid group. It has been proposed that the carboxylate group is protected through chelation with the sodium cation (Na⁺), which prevents it from reacting with the methyl iodide. researchgate.netacs.org This chelation directs the alkylation to the nitrogen atom. An alternative mechanism involving a carbene intermediate has been ruled out through isotopic labeling studies. researchgate.netacs.org

Purification and Isolation Techniques

The purity of N-Methyl-L-valine and its derivatives is critical for their subsequent applications, particularly in peptide synthesis where impurities can terminate or introduce errors in the peptide sequence. A variety of techniques are employed to purify the crude product obtained from synthesis.

A common and effective purification strategy involves a series of extraction and washing steps. After the primary reaction, an aqueous workup is often performed. For instance, in the synthesis of Cbz-N-methyl-L-valine, the reaction mixture can be acidified, commonly with a citric acid solution, and then extracted with an organic solvent like ethyl acetate (B1210297). orgsyn.orgguidechem.com The combined organic layers are subsequently washed with solutions such as saturated sodium thiosulfate (B1220275) and brine to remove unreacted reagents and byproducts. orgsyn.orgguidechem.com This liquid-liquid extraction method is advantageous as it can sometimes simplify purification by avoiding the need for chromatography. guidechem.com

Recrystallization is another powerful technique for purifying solid products. A crude solid can be dissolved in a minimal amount of a hot solvent mixture, such as petroleum ether and ethyl acetate, and then allowed to cool, causing the pure compound to crystallize out of the solution while impurities remain dissolved. orgsyn.org This process, sometimes referred to as pulping, yields a high-purity solid product after filtration and drying. orgsyn.org

For more challenging separations or to achieve the highest possible purity, column chromatography is the method of choice. Flash column chromatography using a silica (B1680970) gel stationary phase is frequently reported. chemicalbook.comresearchgate.net The choice of solvent system (eluent) is critical for effective separation; mixtures like chloroform (B151607) and methanol (B129727) are often used, with the polarity adjusted to suit the specific compound being purified. researchgate.net Analytical techniques such as Thin-Layer Chromatography (TLC) are used to monitor the progress of the purification. researchgate.net

An alternative specialized method for purifying branched-chain amino acids like valine involves the use of a precipitating agent to form a slightly soluble salt. For example, p-ethylbenzene sulfonic acid can be added to an aqueous solution containing valine, leading to the formation of crystalline valine p-ethylbenzene sulfonate, which precipitates and can be easily separated by filtration.

Cbz-Protected N-Methyl-L-Valine Synthesis

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the amine function in amino acids. Its stability under various conditions and its ease of removal via hydrogenolysis make it a valuable tool in organic synthesis. The synthesis of Cbz-N-methyl-L-valine can be achieved through different pathways, primarily either by direct protection of N-Methyl-L-valine or by methylation of a pre-formed Cbz-L-valine derivative.

One direct route involves the reaction of pre-methylated L-valine (N-Methyl-L-valine) with benzyloxycarbonyl chloride (Cbz-Cl). This reaction is typically performed in the presence of a base, such as sodium bicarbonate, in a mixed solvent system like dioxane and water. The temperature is kept low, between 0–5°C, to control the reaction rate and minimize side reactions. This method selectively protects the secondary amine of N-Methyl-L-valine to yield the desired product. After the reaction, a workup involving neutralization with citric acid and extraction with ethyl acetate yields Cbz-N-methyl-L-valine as a white crystalline solid.

A more common approach is a two-step process that begins with the protection of L-valine, followed by methylation of the nitrogen atom. In this pathway, Cbz-L-valine is first synthesized and then subjected to N-methylation.

A frequently cited method for the methylation step uses a strong base, such as sodium hydride (NaH), and a methylating agent, typically methyl iodide (MeI). guidechem.com The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF). The process begins with the deprotonation of the N-H bond of Cbz-L-valine by sodium hydride at 0°C. Following this, methyl iodide is added, and the mixture is stirred overnight, allowing it to warm to room temperature. guidechem.com The nucleophilic substitution of iodide by the deprotonated nitrogen anion results in the formation of Cbz-N-methyl-L-valine. The reaction is quenched with ice water, and the product is isolated through extraction. guidechem.com This method yields the product as a colorless viscous oil. guidechem.com

Table 1: N-Methylation Reaction of Cbz-L-Valine

Parameter Value Source(s)
Reagents Cbz-L-valine, Sodium Hydride (NaH), Methyl Iodide (MeI) guidechem.com
Solvent Anhydrous Tetrahydrofuran (THF) guidechem.com
Temperature 0°C to Room Temperature guidechem.com
Reaction Time Overnight guidechem.com

| Yield | 55% | guidechem.com |

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing side reactions like racemization. For the synthesis of the Cbz-L-valine precursor, maintaining the pH between 9 and 10 is crucial to ensure the amino group is deprotonated for reaction with Cbz-Cl while preventing hydrolysis of the reagent.

For the N-methylation step, different reagents can significantly impact the outcome. While the sodium hydride and methyl iodide method is effective, it requires a large excess of methyl iodide and results in a moderate yield of 55%. guidechem.com

A higher-yield alternative involves using modern peptide coupling agents. One such optimized procedure employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a hindered base, DIEA (N,N-Diisopropylethylamine), in dichloromethane (B109758) (DCM). This method, conducted at room temperature under a nitrogen atmosphere, can achieve a significantly higher yield of 93%. chemicalbook.com The reaction is monitored by LCMS, and purification involves washing with citric acid solution followed by pulping in a mixed solvent to give a high-purity white solid. chemicalbook.com The mild conditions and high efficiency of the HATU/DIEA method represent a significant optimization. chemicalbook.com

Table 2: Comparison of Synthetic Methods for Cbz-N-methyl-L-valine

Method Reagents Solvent Yield Purity Source(s)
Base/Alkyl Halide NaH, MeI THF 55% >95% (after workup) guidechem.com

| Coupling Agent | HATU, DIEA | Dichloromethane | 93% | >97% (after purification) | chemicalbook.com |

N-Methylation of Protected L-Valine Derivatives

Fmoc-Protected N-Methyl-L-Valine Synthesis

The fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone protecting group in modern peptide synthesis, especially in solid-phase methodologies. Its key advantage is its lability to basic conditions, allowing for orthogonal protection strategies.

One highly efficient synthesis of Fmoc-N-methyl-α-amino acids proceeds through an intermediate 5-oxazolidinone. patsnap.com The corresponding Fmoc-amino acid is first converted into the oxazolidinone, which is then reductively opened. The use of Lewis acid catalysis for this ring-opening step has been shown to be a highly effective and more environmentally benign approach. patsnap.com

An alternative methodology for preparing Fmoc-N-methyl-L-valine is designed to avoid the need for chromatographic purification. patsnap.com This route involves the temporary protection of the carboxylic acid function of an N-nosyl-α-amino acid with a benzhydryl group. The resulting N-nosyl-α-amino acid benzhydryl ester is then methylated. Following methylation, the nosyl group is exchanged for the Fmoc group, and the benzhydryl ester is cleaved under mild conditions to liberate the final Fmoc-N-methyl-L-valine product. patsnap.com The use of stable, crystalline intermediates and conditions that preserve the chiral integrity of the amino acid make this a robust synthetic pathway. patsnap.com

Synthesis of N-Methyl-L-Valine Hydrochloride

N-Methyl-L-valine can be converted into its hydrochloride salt to improve its stability, handling characteristics, and solubility in certain solvents. The synthesis is a straightforward acid-base reaction.

The free N-Methyl-L-valine, which contains a basic secondary amine group, is dissolved in a suitable solvent. An aqueous or gaseous solution of hydrochloric acid (HCl) is then added. The lone pair of electrons on the nitrogen atom of the amine group attacks a proton from the HCl, forming a positively charged ammonium cation and a chloride anion. This results in the formation of the N-Methyl-L-valine hydrochloride salt. The salt can then be isolated by evaporating the solvent, often followed by crystallization or precipitation from a solvent-antisolvent system, such as methanol-ether, to yield a pure, crystalline solid. google.comchemimpex.com The resulting product, N-Methyl-L-valine hydrochloride, is a white to off-white powder with a melting point of 175-180 °C.

Table 3: List of Chemical Compounds

Compound Name Abbreviation / Synonym
N-Methyl-L-valine H-MeVal-OH
N-Methyl-L-valine Hydrochloride N-Me-L-Val-OH·HCl
(S)-N-(Benzyloxycarbonyl)-N-methylvaline Cbz-N-methyl-L-valine; Z-N-Me-Val-OH
Benzyloxycarbonyl chloride Cbz-Cl
L-Valine -
Sodium Bicarbonate NaHCO₃
Dioxane -
Citric Acid -
Ethyl Acetate EtOAc
Sodium Hydride NaH
Methyl Iodide MeI
Tetrahydrofuran THF
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
N,N-Diisopropylethylamine DIEA
Dichloromethane DCM
Fmoc-N-methyl-L-valine Fmoc-N-Me-Val-OH
p-ethylbenzene sulfonic acid -
Hydrochloric Acid HCl
Chloroform CHCl₃
Methanol MeOH

Synthesis of N-Methoxycarbonyl Group-L-Valine

N-(Methoxycarbonyl)-L-valine (Moc-L-Valine) is an essential N-protected form of L-valine, widely utilized as a building block in the synthesis of peptides and as an intermediate in the production of pharmaceuticals. scbt.comnih.gov A documented synthesis method provides an efficient route to this compound with high yield and purity. Current time information in Bangalore, IN.

The synthesis begins with the reaction of L-valine with methyl chloroformate in the presence of a base, such as triethylamine, using an alcohol solvent like methanol or ethanol. Current time information in Bangalore, IN. The mixture is heated to facilitate the reaction. Following the completion of the reaction, the solvent is removed via decompression distillation and concentration. The resulting pulp is then dissolved in water, and the pH is adjusted to an acidic range (1.0-2.0) using hydrochloric or phosphoric acid to induce crystallization. The final product is isolated through filtration. Current time information in Bangalore, IN. This method is noted for its mild reaction temperatures and high product purity. Current time information in Bangalore, IN.

The reported yield for this process is between 85-90%, with both chemical and chiral purity exceeding 99%. Current time information in Bangalore, IN.

Table 1: Key Parameters for the Synthesis of N-Methoxycarbonyl-L-Valine Current time information in Bangalore, IN.
ParameterDescription
Starting MaterialsL-Valine, Methyl Chloroformate, Triethylamine
SolventMethanol or Ethanol
Reaction Temperature55-65 °C
Reaction Time10-15 hours
Isolation ProcedureAcidification (pH 1.0-2.0) followed by crystallization
Reported Yield85-90%
Product Purity>99% (Chemical and Chiral)

Green Chemistry Approaches in N-Methyl-L-Valine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies for producing N-methylated amino acids. These approaches aim to reduce waste, use less hazardous chemicals, and improve efficiency.

One prominent green chemistry route is the use of whole-cell biocatalysis. figshare.com Researchers have engineered strains of microorganisms, such as Corynebacterium glutamicum, to produce N-methylated amino acids directly from sugars and methylamine. figshare.com This is achieved by introducing a gene from another organism (Pseudomonas putida) that codes for an N-methyl-L-amino acid dehydrogenase. figshare.com This enzyme facilitates the reductive amination of a keto-acid precursor, leading to the formation of the N-methylated amino acid. This fermentative process represents a one-step conversion from simple feedstocks, avoiding hazardous reagents and complex purification steps often associated with traditional chemical synthesis. figshare.com As a proof-of-concept for this green route, a high titer of 31.7 g/L for N-methyl-L-alanine has been achieved. figshare.com

Another sustainable approach involves continuous-flow solid-phase peptide synthesis (SPPS). This technology has been applied to the creation of N-methylated peptides, including those containing valine. The continuous-flow method is considered highly sustainable as it significantly reduces solvent consumption and eliminates several chemical steps compared to traditional batch SPPS. This efficiency minimizes waste and allows for the rapid synthesis of complex peptides.

Synthesis of Cα-Methyl-L-Valine

Cα-Methyl-L-valine is a non-coded, α,α-disubstituted amino acid that is of significant interest in peptide chemistry for its ability to induce and stabilize helical conformations in synthetic peptides. nih.gov Its synthesis is more complex than that of its proteinogenic counterpart and typically involves a multi-step process starting from simple ketones, followed by resolution to obtain the desired enantiomer.

A common synthetic route begins with a Strecker reaction using 3-methyl-2-butanone (B44728) as the starting material. acs.orgacs.org This ketone reacts with a cyanide source (e.g., potassium cyanide) and an ammonia (B1221849) source (e.g., ammonium chloride) to form an aminonitrile intermediate. acs.org The nitrile group is then hydrolyzed under acidic conditions (e.g., using hydrochloric or sulfuric acid) to yield racemic α-methylvaline. acs.orgacs.org

The crucial step is the resolution of the racemic mixture to isolate the desired L-enantiomer, (S)-α-methylvaline. This can be achieved through several methods, including enzymatic resolution or crystallization with a chiral resolving agent. acs.org For instance, the racemic N-Fmoc-α-methylvaline can be treated with a chiral amine, such as (S)-1,2,3,4-tetrahydro-1-naphthylamine. acs.org This forms two diastereomeric salts, one of which precipitates preferentially from solution, allowing for the separation of the enantiomers. acs.org The enantiomerically pure N-protected Cα-methyl-L-valine can then be liberated and used in peptide synthesis.

Table 2: General Steps for the Synthesis of Enantiopure Cα-Methyl-L-Valine acs.orgacs.org
StepProcessKey Reagents
1Strecker Reaction3-Methyl-2-butanone, KCN, NH₄Cl
2Nitrile HydrolysisConcentrated acid (e.g., HCl, H₂SO₄)
3N-Protection (e.g., Fmoc)Fmoc-Cl or Fmoc-OSu
4Chiral ResolutionChiral resolving agent (e.g., a chiral amine)
5Liberation of Free AcidAcid/base workup

Molecular Structure and Conformation in Research Context

Advanced Spectroscopic Characterization Techniques for N-Methyl-L-Valine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize N-Methyl-L-valine and its derivatives.

In the ¹H NMR spectrum of Cbz-N-methyl-L-valine, the protons of the benzyl (B1604629) group typically appear in the range of δ 7.2–7.4 ppm, while the N-methyl group shows a characteristic singlet at approximately δ 2.8–3.0 ppm. For L-valine methyl ester hydrochloride, ¹H NMR data is also available. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts in the ¹³C NMR spectrum of N-Boc-L-valine-OH and its methyl ester have been studied in various solvents. mdpi.com For instance, in CDCl₃, the carbonyl carbon of the Boc protecting group in N-Boc-L-valine-OH appears at δ 155.2 ppm, while the carboxylic acid carbon is observed at δ 172.4 ppm. mdpi.com The presence of minor rotational isomers can sometimes lead to the observation of additional, less intense signals in the spectrum. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for N-Boc-L-valine Derivatives in CDCl₃

Carbon AtomN-Boc-L-valine-OH (δ, ppm)N-Boc-L-proline-L-proline-OMe (δ, ppm)
C(CH₃)₃28.328.3
CH(CH₃)18.3-
CH₂ (Proline)-24.9, 28.9, 46.7
OCH₃-52.2
CH58.658.6
C(CH₃)₃79.579.5
CO-OᵗBu155.2155.2
CO-N171.7171.7
CO-OCH₃172.4172.4
Data sourced from MDPI mdpi.com

Circular Dichroism (CD) spectroscopy is a chiroptical technique that is particularly sensitive to the secondary structure of peptides and the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light.

Studies have utilized CD spectroscopy to investigate the conformational changes induced by N-methylation in peptides. The technique can help in assigning the secondary structure of peptides, as different conformations (e.g., α-helix, β-sheet) give rise to characteristic CD spectra. nih.govacs.org For example, the CD spectrum of a complex of copper(II) with N-methyl-L-valine has been studied, revealing that increasing steric hindrance from the N-methyl group leads to greater chiral distortion of the chelate rings. scispace.com The analysis of CD spectra of L-valine films in the vacuum ultraviolet region, aided by theoretical calculations, has also been reported. researchgate.net

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in its crystalline state. The crystal structure of N-cinnamoyl-L-valine methyl ester has been determined, showing an approximately planar conformation stabilized by intermolecular hydrogen bonds. griffith.edu.au While a specific crystal structure for N-Methyl-L-valine itself was not found in the provided search results, related structures, such as those of L-valine complexes, have been analyzed using powder X-ray diffraction. researchgate.net The incorporation of α-methylated amino acids, like α-methyl-l-valine, has been shown to facilitate the crystallographic observation of oligomeric assemblies of peptides. acs.org

Molecular Dynamics (MD) simulations complement experimental techniques by providing a dynamic view of molecular conformations. A topology file for a molecule is a prerequisite for running MD simulations, as it defines the atoms and their connectivity through bonds, angles, and dihedrals. uiuc.edu While a specific pre-computed MD topology for N-Methyl-L-valine was noted as unavailable in one source, the tools and principles for creating one exist within standard simulation packages. uq.edu.aumpg.de

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Conformational Analysis and Steric Hindrance

The introduction of a methyl group on the amide nitrogen of L-valine has significant consequences for its conformational freedom and its interactions within a peptide chain.

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions for the backbone dihedral angles (phi, φ, and psi, ψ) of amino acid residues in a protein. scispace.comwolfram.com The presence of the N-methyl group in N-Methyl-L-valine introduces additional steric hindrance, which further restricts the allowable (φ, ψ) combinations compared to its non-methylated counterpart, L-valine. researchgate.net This is because the methyl group clashes with neighboring atoms, limiting the rotation around the backbone bonds. researchgate.net Consequently, N-Methyl-L-valine is considered to have a more restricted conformational space, even when compared to proline, which is known for its rigid cyclic structure. researchgate.net

The N-methylation of peptide backbones is a widely used strategy in medicinal chemistry to enhance the properties of bioactive peptides. nih.gov One of the key effects of N-methylation is the alteration of the peptide's conformation. The methyl group on the amide nitrogen eliminates the possibility of that nitrogen acting as a hydrogen bond donor, which can destabilize or modify secondary structures like helices and sheets. mdpi.comresearchgate.net

Comparison with L-Proline Conformation

The incorporation of N-methylated amino acids into peptides is a common strategy to induce specific conformational constraints, a role in which they are often compared to L-proline. nih.gov Both N-Methyl-L-valine and L-proline restrict the available conformational space of the peptide backbone, but they do so through different mechanisms and with distinct structural outcomes.

L-proline's structure is unique among the proteinogenic amino acids because its side chain is cyclized back onto the backbone nitrogen, forming a pyrrolidine (B122466) ring. nih.gov This ring structure locks the backbone dihedral angle phi (φ) to a restricted range of approximately -60° to -75°, significantly limiting conformational freedom. nih.govresearchgate.net The steric constraints imposed by the proline ring also influence the preceding peptide bond (the Xaa-Pro bond), which has a relatively low energy barrier between the cis and trans conformations, with a probability of adopting the cis form around 30% in solution. sigmaaldrich.com This cis-trans isomerization is a critical factor in the rate-determining steps of protein folding. sigmaaldrich.com

In contrast, N-Methyl-L-valine introduces conformational restrictions primarily through steric hindrance. researchgate.net The replacement of the amide proton with a methyl group on the nitrogen atom prevents the formation of a hydrogen bond that would typically stabilize secondary structures like α-helices and β-sheets. mdpi.com This loss of a hydrogen bond donor, combined with the increased steric bulk of the methyl group, has a profound impact on the local peptide conformation. csic.es The presence of the N-methyl group creates a steric clash that restricts the rotation around the N-Cα bond (phi, φ), similar to proline, but the psi (ψ) angle is also affected. researchgate.net Some researchers have speculated that the steric hindrance from the N-methyl group might favor a trans conformation almost exclusively, unlike the cis/trans possibility in proline. researchgate.net

While both residues are used to induce turns in peptide chains, the nature of these turns can differ. L-proline is a well-established β-turn nucleator, particularly in D-Pro-Xaa sequences. rsc.org N-methylated amino acids, including N-Methyl-L-valine, are also known to stabilize discrete peptide conformations and can induce β-turns. nih.govrsc.org However, the conformational flexibility of the N-methyl group allows for a different tolerance of bulky substituents compared to the more rigid proline ring. rsc.org

Table 1: Conformational Comparison of N-Methyl-L-valine and L-Proline

Feature N-Methyl-L-valine L-Proline
Source of Restriction Steric hindrance from the N-methyl group. researchgate.net Covalent cyclization of the side chain with the backbone nitrogen. nih.govresearchgate.net
Phi (φ) Angle Restricted due to steric clashes with the methyl group. researchgate.net Locked into a narrow range (approx. -60° to -75°). nih.govresearchgate.net
Peptide Bond (ω) Primarily trans due to steric hindrance. researchgate.net Can adopt both cis and trans conformations. sigmaaldrich.com
Hydrogen Bonding Amide proton is absent, cannot act as a hydrogen bond donor. mdpi.com Amide proton is absent, cannot act as a hydrogen bond donor.
Turn Induction Known to induce β-turns and stabilize specific foldamers. rsc.orgresearchgate.net Potent β-turn nucleator. rsc.org

Molecular Modeling and Computational Chemistry Studies

Molecular modeling and computational chemistry are essential tools for investigating the conformational preferences of N-Methyl-L-valine and its effect on peptide structure. These studies provide insights that complement experimental data from techniques like NMR spectroscopy and circular dichroism. rsc.orgnih.gov

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), have been employed to determine the intrinsic conformational preferences of N-methylated amino acids. csic.es For related molecules like N-methyl-L-alanine, computational studies have identified multiple stable conformers in the gas phase, stabilized by different types of intramolecular hydrogen bonds (e.g., NH···O=C, OH···N). researchgate.net These calculations help to build a foundational understanding of how N-methylation alters the potential energy surface of an amino acid. The steric hindrance imposed by the methyl groups on both the nitrogen and the side chain is a key factor in defining the unique conformational landscape. researchgate.net

In the context of peptides, molecular dynamics (MD) simulations are used to explore the conformational dynamics and stability of peptides containing N-Methyl-L-valine. These simulations can reveal how N-methylation impacts the secondary structure, such as promoting β-hairpin formation or disrupting helical structures. mdpi.comrsc.org For instance, research on linear β-hairpin peptides has shown that N-methylation of residues in the turn region can effectively nucleate and stabilize the hairpin conformation. rsc.org Computational analysis in such studies focuses on key torsion angles and the relative orientations of the N-methyl group and adjacent side chains, which are critical in dictating the stability of the turn. rsc.org

Combined computational and experimental approaches have proven powerful. For example, in the study of almiramides, which are cyclic peptides containing N-methylated residues, a combination of computational methods and NMR spectroscopy was used to determine their three-dimensional structure. nih.gov These studies highlight how N-methylation can induce bent or turn structures within a peptide chain. nih.gov The data derived from these computational studies, such as relative energies of conformers and dihedral angle distributions, are crucial for the rational design of peptidomimetics with enhanced stability, bioavailability, and specific pharmacological activities. researchgate.net

Table 2: Computational Methods in N-Methyl-L-valine Research

Computational Method Application in N-Methyl-L-valine Research Key Findings/Insights
Quantum Mechanics (e.g., DFT) Calculating intrinsic conformational preferences and relative energies of different conformers of the isolated amino acid. csic.es Provides detailed information on stable geometries and intramolecular interactions, highlighting the role of steric hindrance. researchgate.net
Molecular Dynamics (MD) Simulations Simulating the behavior of peptides containing N-Methyl-L-valine in different environments (e.g., in solution). Elucidates the effect of N-methylation on peptide secondary structure, flexibility, and the formation of stable folds like β-turns. mdpi.comrsc.org
Circular Dichroism (CD) Spectroscopy Analysis Used in conjunction with computational models to evaluate conformational changes and secondary structure content induced by N-methylation. rsc.org Confirms the formation of specific secondary structures (e.g., β-turns, helices) predicted by computational models. mdpi.com
NMR-based Structure Calculations Integrating experimental NMR data (like NOEs) with computational refinement to determine the 3D structure of peptides. rsc.orgnih.gov Provides high-resolution structures of N-methylated peptides, confirming turn conformations and specific atomic distances. nih.gov

Biochemical Roles and Metabolic Investigations of N Methyl L Valine

N-Methyl-L-Valine as a Non-Proteinogenic Amino Acid in Biological Systems

N-Methyl-L-valine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the universal genetic code for protein synthesis. ontosight.aiwikipedia.org Its structure is similar to L-valine, but with the addition of a methyl group to the amino nitrogen. ontosight.ai This modification gives N-Methyl-L-valine unique chemical properties compared to its parent amino acid. ontosight.ai While not incorporated into proteins during translation, non-proteinogenic amino acids like N-Methyl-L-valine can be found in nature and are involved in various biological processes. ontosight.aiwikipedia.org They can serve as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org The study of such amino acids is crucial for understanding the full scope of biochemistry beyond the central dogma of molecular biology. ontosight.ai

Involvement in Metabolic Pathways and Regulatory Functions

While the specific roles of N-Methyl-L-valine are not as well-defined as those of proteinogenic amino acids, research indicates its potential involvement in metabolic pathways and regulatory functions. ontosight.ai

N-Methyl-L-valine may act as a precursor or intermediate in various metabolic pathways. ontosight.ai The catabolism of its parent amino acid, L-valine, involves transamination to α-ketoisovalerate, which is then converted to isobutyryl-CoA and ultimately succinyl-CoA, an intermediate in the citric acid cycle. wikipedia.orgnih.gov It is plausible that N-methylated forms of amino acids could intersect with these or related pathways, potentially influencing cellular energy and carbon metabolism. Research into the metabolism of Corynebacterium glutamicum for L-valine production has highlighted the importance of precursors like 2-ketoisovalerate. nih.gov While this research does not directly involve N-Methyl-L-valine, it underscores the complexity of amino acid metabolic networks where derivatives might play a role.

As a derivative of a branched-chain amino acid (BCAA), N-Methyl-L-valine is inherently linked to BCAA metabolism. The BCAAs—leucine (B10760876), isoleucine, and valine—are essential amino acids that constitute a significant portion of muscle protein. annualreviews.org Their metabolism is interconnected and subject to complex regulation. annualreviews.org The initial step in BCAA catabolism is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), followed by an irreversible oxidative decarboxylation. nih.gov Given the structural similarity, N-Methyl-L-valine could potentially interact with the enzymes of BCAA metabolism, although specific studies on this interaction are limited. It is known that elevated levels of BCAAs can be associated with conditions like insulin (B600854) resistance. nih.govmdpi.com

BCAAs, including valine, are recognized for their role in promoting muscle protein synthesis and aiding in muscle recovery. consensus.appopenaccessjournals.com Leucine, in particular, is a potent activator of the mTORC1 signaling pathway, which is a key regulator of protein synthesis. openaccessjournals.comfisiologiadelejercicio.com While the direct effects of N-Methyl-L-valine on protein synthesis are not extensively documented, its structural relationship to valine suggests a potential for influence. Some amino acid derivatives are used in supplements to support muscle growth and recovery. chemimpex.commedchemexpress.com Leucine-enriched essential amino acid mixtures have been shown to attenuate muscle damage and aid recovery. researchgate.net Recent studies indicate that while BCAAs can stimulate muscle protein synthesis, the presence of all essential amino acids is necessary for a maximal response. frontiersin.org

Interaction with Branched-Chain Amino Acid Metabolism

Research on N-Methyl-L-Valine in Protein Structure and Function Studies

Non-proteinogenic amino acids like N-Methyl-L-valine are valuable tools in scientific research for studying protein structure and function. ontosight.ai The introduction of a methyl group on the amino nitrogen can alter the local conformation and flexibility of a peptide backbone. This modification can be used to probe the importance of specific hydrogen bonds and steric interactions within a protein. By substituting a standard amino acid with its N-methylated counterpart, researchers can investigate how these changes affect protein folding, stability, and activity. ontosight.ai This approach is particularly useful in peptide synthesis and protein engineering to create molecules with enhanced therapeutic properties. chemimpex.com

Biosynthetic Pathways of L-Valine and Analogues in Microorganisms

L-valine, an essential branched-chain amino acid, is synthesized in microorganisms and plants through a multi-step enzymatic pathway that begins with pyruvic acid. wikipedia.org This biosynthetic route is crucial as animals cannot produce L-valine and must obtain it from their diet. wikipedia.org The pathway is initiated from pyruvate, a central metabolite in glucose metabolism. Key enzymes involved in this conversion include acetohydroxy acid synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and transaminase B. wikipedia.orggoogle.com The initial steps of the L-valine synthesis pathway are shared with the biosynthesis of L-leucine. wikipedia.org The intermediate, α-ketoisovalerate, undergoes reductive amination with glutamate (B1630785) to form L-valine. wikipedia.org The biosynthesis of L-valine is a tightly regulated process within microorganisms to balance the metabolic flux and meet cellular demands. nih.govcabidigitallibrary.org

Microbial fermentation is the primary method for the industrial-scale production of L-valine. nih.govresearchgate.net This process utilizes various microorganisms, with Corynebacterium glutamicum and Escherichia coli being the most extensively studied and engineered for this purpose. researchgate.netacs.org Other microorganisms such as Brevibacterium flavum and Bacillus subtilis have also been employed for L-valine production. acs.org The efficiency of L-valine production is highly dependent on the specific microbial strain and the fermentation conditions. nih.govcabidigitallibrary.org

The fermentation process involves cultivating these microorganisms in a controlled environment with a specific culture medium. A typical fermentation medium contains a carbon source like glucose, a nitrogen source such as ammonium (B1175870) sulfate, and various minerals and growth factors. acs.org The pH and temperature are carefully controlled to optimize microbial growth and L-valine yield. google.com For instance, in one study, the fermentation medium for C. glutamicum included glucose, corn steep liquor, (NH₄)₂SO₄, KH₂PO₄, MgSO₄, FeSO₄·7H₂O, and MnSO₄·H₂O, with the pH maintained at 7.0. acs.org

Table 1: Microorganisms Used for L-Valine Production

Microorganism Key Characteristics
Corynebacterium glutamicum A well-established industrial workhorse for amino acid production. nih.govacs.org
Escherichia coli A model organism with well-understood genetics, making it suitable for metabolic engineering. researchgate.netpnas.org
Brevibacterium flavum One of the microorganisms used for the microbial production of L-valine. acs.org
Bacillus subtilis Another bacterial species utilized in L-valine fermentation. acs.org
Paracolobactrum coliforme Cultured under specific pH and temperature for L-valine production. google.com
Aerobacter aerogenes Utilized in fermentation processes to produce L-valine. scilit.com

Metabolic engineering has emerged as a powerful tool to enhance L-valine production in microorganisms, offering a more targeted approach than traditional random mutagenesis. nih.govacs.org These strategies focus on modifying the microbial metabolic pathways to direct more carbon flux towards L-valine synthesis and reduce the formation of by-products. acs.org

Key metabolic engineering strategies include:

Enhancing the downstream synthesis pathway: Overexpression of genes encoding key enzymes in the L-valine biosynthetic pathway can significantly increase production. For example, overexpressing the ilvBN genes, which encode acetohydroxy acid synthase, is a common strategy. pnas.org

Inhibiting competing pathways: To maximize the precursor pool for L-valine, competing metabolic pathways are often blocked. This can be achieved by deleting genes responsible for the synthesis of by-products like L-alanine, lactic acid, and L-isoleucine. acs.orgpnas.org For instance, deleting the ppc gene, which diverts phosphoenolpyruvate (B93156) to oxaloacetate, has been shown to improve L-valine yields in C. glutamicum. acs.org Similarly, the deletion of the ilvA gene, which is involved in L-isoleucine synthesis, can increase the availability of precursors for L-valine. pnas.org

Removing feedback inhibition: The enzymes in the L-valine pathway are often subject to feedback inhibition by the end product. Site-directed mutagenesis can be used to create enzymes that are resistant to this inhibition, thereby allowing for continuous production of L-valine. pnas.org

Optimizing cofactor availability: The biosynthesis of L-valine requires cofactors such as NADPH. Engineering the central carbon metabolism to increase the supply of these cofactors can also enhance production.

Table 2: Examples of Metabolic Engineering Strategies for L-Valine Production

Microorganism Genetic Modification Effect on L-Valine Production
Corynebacterium glutamicum Deletion of ppc, aceE, alat, and pqo genes Inactivation of these genes involved in competing pathways improved L-valine production. acs.org
Corynebacterium glutamicum Overexpression of fusA and/or frr Increased transcriptional levels of key enzymes in the biosynthetic pathway. acs.org
Escherichia coli Deletion of ilvA, leuA, and panB genes Increased availability of precursors for L-valine biosynthesis. pnas.org
Escherichia coli Overexpression of lrp and ygaZH genes Enhanced production of L-valine by 113% when co-overexpressed. pnas.org
Escherichia coli Replacement of the native ilvBN promoter with the ilvC promoter Created an autoinducible positive feedback loop, increasing L-valine synthesis. plos.org

The biosynthesis of L-valine is intricately regulated at both the enzymatic and genetic levels to ensure metabolic balance within the cell. nih.govcabidigitallibrary.org In E. coli, the biosynthesis is controlled by a complex network involving feedback inhibition and transcriptional attenuation. pnas.orgresearchgate.net

There are three isoenzymes of acetohydroxy acid synthase (AHAS I, II, and III), which catalyze the first committed step in L-valine synthesis. researchgate.net The activity of AHAS I and III is inhibited by high concentrations of L-valine. asm.org The expression of the operons encoding these enzymes is also regulated. The ilvGMEDA operon, for instance, is inhibited by L-valine, L-leucine, and L-isoleucine through transcriptional attenuation. researchgate.netresearchgate.net

The global regulator, Leucine-responsive regulatory protein (Lrp), plays a significant role in the regulation of branched-chain amino acid biosynthesis. pnas.org Lrp activates the expression of the ilvIH genes (encoding AHAS III) and represses the ilvGMEDA operon. pnas.orgresearchgate.net L-leucine can bind to Lrp, affecting its regulatory function. pnas.org

In Corynebacterium glutamicum, the regulation also involves feedback inhibition of key enzymes. google.com Understanding these regulatory networks is crucial for designing effective metabolic engineering strategies. By manipulating these regulatory elements, such as creating feedback-resistant enzymes or altering the expression of regulatory proteins, researchers can overcome the natural controls and achieve high levels of L-valine production. pnas.orggoogle.com For example, developing strains resistant to L-valine analogues like α-aminobutyric acid and α-hydroxyvaline can relieve feedback inhibition and lead to higher yields. google.comgoogle.com

Applications of N Methyl L Valine in Advanced Chemical Synthesis

N-Methyl-L-Valine as a Key Building Block in Peptide Synthesis

N-Methyl-L-valine and its protected derivatives, such as Cbz-N-methyl-L-valine and Boc-N-methyl-L-valine, are crucial for constructing complex peptide sequences. The N-methylation can confer resistance to enzymatic degradation and influence peptide conformation, making these derivatives highly valuable in peptide-based drug development.

The strategic incorporation of N-methylated amino acids, including N-Methyl-L-valine, into peptide sequences has proven effective in improving the pharmacokinetic profiles of peptide-based drugs. N-methylation can lead to conformational changes that enhance proteolytic stability and increase lipophilicity, thereby improving membrane permeability and oral bioavailability nih.gov. This approach has been instrumental in the development of peptidomimetic drugs, with several N-methylated peptide therapeutics having received FDA approval nsf.gov. For instance, Boc-N-methyl-L-valine is utilized in the creation of novel drug candidates, particularly in oncology and immunology, where modifications can enhance therapeutic efficacy and potentially reduce adverse effects chemimpex.com. Similarly, N-methyl-L-valine derivatives are employed in the synthesis of new drug molecules with potential antibacterial, antiviral, and anticancer activities . Research into N-methylated peptide inhibitors for conditions like neurodegenerative diseases also highlights its therapeutic potential nih.gov.

N-Methyl-L-valine serves as a versatile building block for synthesizing peptides with intricate structures and specific biological functions. Its derivatives, such as Cbz-N-methyl-L-valine, are used to synthesize biologically active peptides and other compounds with potential therapeutic applications . The N-methyl group can modulate the biological activity of the resulting peptides, making them suitable candidates for drug discovery . Furthermore, N-methylated amino acid-containing peptides often exhibit enhanced stability against proteolytic degradation and increased membrane permeability compared to their non-methylated counterparts nih.gov. Research has demonstrated that N-methyl-L-valine derivatives can be used to create diastereoisomeric peptides with distinct biological activities, allowing for precise tuning of molecular function .

Combinatorial chemistry techniques are vital for generating large libraries of diverse molecules that can be screened for potential drug candidates. N-Methyl-L-valine derivatives are integral to this process. For instance, Cbz-N-methyl-L-valine has been used to synthesize functionalized amino acid derivatives for creating combinatorial libraries specifically aimed at drug discovery . Advances in genetic code expansion and display technologies further enable the incorporation of Nα-methylated amino acids into peptides, facilitating their screening in extensive libraries against therapeutic targets univie.ac.at. The synthesis of chiral ligands incorporating N-methyl-L-valine methyl ester has also been reported, which can be utilized in the creation of responsive combinatorial libraries rsc.org.

Role in Preventing Unwanted Side Reactions During Peptide Assembly

Use in Biologically Active Molecule Design and Development

Beyond traditional peptide synthesis, N-Methyl-L-valine and its derivatives are employed in the broader design and development of various biologically active molecules, including enzyme inhibitors and other therapeutic agents.

Boc-N-methyl-L-valine serves as a valuable building block in the design of inhibitors and other bioactive molecules. Its unique structural features allow for selective modifications, enabling chemists to tailor compounds for specific biological activities and target engagement chemimpex.com. The development of N-methylated peptide inhibitors, such as those targeting α-synuclein aggregation for neurodegenerative diseases, exemplifies this application nih.gov. N-methyl-L-valine hydrochloride also plays a crucial role in drug formulation, particularly in creating compounds designed to target specific biological pathways, thereby enhancing therapeutic effectiveness chemimpex.com. Furthermore, N-methyl-L-valine methyl ester hydrochloride is utilized in the formulation of drugs, especially those aimed at neurological disorders, due to its ability to influence neurotransmitter pathways chemimpex.com.

Data Tables

The following tables summarize key applications and research findings related to N-Methyl-L-valine in chemical synthesis.

Table 1: Applications of N-Methyl-L-Valine Derivatives in Peptide Synthesis

DerivativePrimary ApplicationKey BenefitSource(s)
Cbz-N-methyl-L-valinePeptide Synthesis, Synthesis of Biologically Active CompoundsPrevents unwanted side reactions, enhances peptide stability, creates diastereoisomeric peptides evitachem.com evitachem.com
Boc-N-methyl-L-valinePeptide Synthesis, Drug Development (e.g., oncology, immunology)Enhances stability and solubility, ideal for complex peptides; improves therapeutic efficacy chemimpex.com chemimpex.com
Fmoc-N-methyl-L-valinePeptide Synthesis, Drug Development, Advanced BiomaterialsEnhances stability and efficacy of pharmaceutical compounds chemimpex.com chemimpex.com
N-Methyl-L-valine hydrochloridePeptide Synthesis, Pharmaceutical DevelopmentBuilding block for bioactive peptides, enhances stability and bioactivity; targets specific pathways chemimpex.com chemimpex.com
N-Methyl-L-valine methyl ester hydrochloridePeptide Synthesis, Pharmaceutical Development (e.g., neurological disorders)Enhances biological activity/stability; influences neurotransmitter pathways chemimpex.com chemimpex.com
N-Methyl-N-Cbz-L-valine tert-butyl esterPeptide Synthesis, Drug DevelopmentFacilitates peptide construction without premature deprotection; enhances stability and bioavailability smolecule.com smolecule.com

Development of Therapeutic Agents

N-Methyl-L-valine serves as a crucial building block in the development of novel therapeutic agents. Its incorporation into peptide-based drugs can enhance stability, bioavailability, and therapeutic efficacy chemimpex.comchemimpex.com. Researchers utilize this compound in drug discovery, particularly in areas such as oncology and immunology, to design drug candidates with improved therapeutic properties and reduced side effects chemimpex.com. Furthermore, its ability to mimic amino acids allows for its application in formulating drugs targeting neurological disorders, potentially influencing neurotransmitter pathways chemimpex.com. The compound's role extends to creating bioactive molecules and inhibitors, enabling chemists to tailor compounds for specific biological activities, making it relevant in medicinal chemistry for developing innovative treatments chemimpex.com.

N-Methyl-L-Valine in Protein Engineering and Modification

In the realm of protein engineering and modification, N-Methyl-L-valine is instrumental in enhancing protein function and stability. Its incorporation into synthetic peptides and proteins can optimize their performance for various biotechnological and therapeutic applications . The compound's hydrophobic nature, derived from its branched structure, contributes to the stability and proper folding of proteins, which is essential for the design of biopharmaceuticals and industrial enzymes .

Development of More Effective Enzymes and Therapeutic Proteins

The use of N-Methyl-L-valine facilitates the development of more effective enzymes and therapeutic proteins chemimpex.comchemimpex.com. Its incorporation can lead to improved catalytic activity in engineered enzymes and enhanced stability and bioavailability in therapeutic proteins chemimpex.com. For instance, in biotechnological applications, it is used in the production of peptide-based vaccines designed to elicit specific immune responses chemimpex.com. This modification strategy is valuable for creating biopharmaceuticals and industrial enzymes with superior performance and therapeutic potential.

Application in Analogue Synthesis and Structure-Activity Relationship (SAR) Studies

N-Methyl-L-valine is a valuable tool in analogue synthesis and SAR studies, allowing researchers to systematically modify and evaluate the biological activities of compounds alibaba.commedchemexpress.comresearchgate.netgoogle.com. By creating derivatives with N-Methyl-L-valine, scientists can probe how structural changes influence a molecule's interaction with its biological target, leading to the discovery of more potent and selective therapeutic agents.


Emerging Research Areas and Future Directions

Neuroprotective Agents Development

Research is exploring the potential of N-Methyl-L-valine and its derivatives as neuroprotective agents. chemimpex.comchemimpex.com N-methylated amino acids are being investigated for their role in preventing or treating conditions like Alzheimer's disease. sigmaaldrich.com Studies suggest that short peptides containing N-methyl amino acids can inhibit the formation of β-amyloid fibrils, which are a hallmark of the disease. sigmaaldrich.com The development of diketopiperazines, which can incorporate N-methylated amino acids, is also a promising area, as these structures show potential for crossing the blood-brain barrier and exhibiting neuroprotective effects. researchgate.net The modification of peptides with N-methyl groups can enhance their therapeutic properties, a concept that is being applied in the development of treatments for neurodegenerative disorders. chemimpex.comchemimpex.com

Role in Cognitive Function Modulation

The parent amino acid, L-valine, is known to be involved in the production of neurotransmitters, which are crucial for cognitive functions like memory and concentration. While direct research on N-Methyl-L-valine's impact on cognition is still emerging, the influence of related genetic variations offers intriguing insights. For instance, the Val66Met polymorphism of the brain-derived neurotrophic factor (BDNF) gene, which involves a substitution of valine with methionine, has been linked to differences in cognitive function, particularly in the context of aging and dementia. mdpi.com This suggests that modifications to the valine structure, such as N-methylation, could potentially modulate neurological pathways affecting cognition. Further investigation is needed to elucidate the specific role of N-Methyl-L-valine in these processes.

Applications in Targeted Therapies

N-Methyl-L-valine serves as a crucial building block in the synthesis of bioactive peptides for targeted therapies. chemimpex.com Its incorporation into peptide-based drugs can enhance their stability and efficacy. chemimpex.comchemimpex.com The unique structure of N-Methyl-L-valine allows for the creation of compounds that can target specific biological pathways, potentially leading to more effective treatments with fewer side effects. chemimpex.com This makes it a valuable component in the development of new pharmaceuticals for a range of diseases. chemimpex.com

Development of Novel Organocatalysts and Their Applications

N-Methyl-L-valine derivatives are proving to be effective in the field of organocatalysis. Specifically, N-methyl L-amino acid-derived formamides and N-sulfinamides have been developed as highly efficient and enantioselective Lewis basic organocatalysts. researchgate.netrsc.org These catalysts are used in asymmetric reactions, such as the reduction of imines with trichlorosilane, achieving high yields and excellent enantioselectivity. researchgate.netrsc.orgresearchgate.net The structure of the N-Methyl-L-valine-derived catalyst plays a crucial role in controlling the stereochemical outcome of the reaction. researchgate.net This research opens up new avenues for the synthesis of chiral molecules, which are important in pharmaceuticals and other areas of chemistry.

N-Methyl-L-Valine in Studies of Biological Systems and Drug Development

N-Methyl-L-valine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. ontosight.ai This unique characteristic makes it a valuable tool for studying protein structure and function, metabolic pathways, and for the development of potential therapeutic agents. ontosight.ai By incorporating N-Methyl-L-valine into peptides, researchers can alter their stability, activity, and interactions with other molecules. ontosight.ainih.gov This modification can lead to peptides with enhanced therapeutic properties, such as increased resistance to enzymatic degradation and improved membrane permeability. nih.govacs.org The introduction of the N-methyl group can significantly enhance the biological activities of a compound, a phenomenon sometimes referred to as the "magic methyl effect". researchgate.net

Advanced Methodologies for Metabolic Stability and Pharmacokinetic Profiling

The N-methylation of amino acids like valine is a key strategy for improving the metabolic stability of peptide-based drugs. nih.govresearchgate.net This modification can prevent enzymatic degradation, thereby increasing the half-life of the drug in the body. researchgate.net Advanced methodologies are being developed to study the metabolic stability and pharmacokinetic profiles of compounds containing N-Methyl-L-valine. These include in vitro studies using liver microsomes and in vivo studies in animal models to analyze bioavailability and half-life. The development of high-throughput methods for pharmacokinetic profiling is also crucial for advancing the use of these modified peptides in therapeutics. acs.org

Ethical Considerations and Data Integrity in N-Methyl-L-Valine Research

The investigation and application of modified amino acids like N-Methyl-L-valine operate within a framework of ethical principles and a commitment to data integrity. These considerations are paramount to ensure the responsible conduct of research, the validity of scientific findings, and the safety of any potential future applications.

A fundamental ethical consideration in research involving novel compounds is transparency in reporting. This includes the full disclosure of experimental methods, results, and any potential conflicts of interest. In the context of N-Methyl-L-valine, this is particularly important when research involves its incorporation into peptides or other molecules with potential biological activity. Researchers have an obligation to report findings accurately, avoiding selective reporting of only positive results.

The synthesis and study of N-Methyl-L-valine and its derivatives also raise considerations regarding environmental safety and disposal. Adherence to institutional and national guidelines for the handling and disposal of chemical reagents and byproducts is a critical ethical responsibility to minimize environmental impact.

Data integrity is the cornerstone of credible scientific research. In the field of peptide synthesis and modified amino acids, maintaining data integrity is crucial for the reproducibility and reliability of experimental outcomes. labmanager.com The increasing reliance on automated peptide synthesizers and complex analytical techniques necessitates robust data management systems to prevent errors and ensure data accuracy. americanpeptidesociety.org

Key challenges to data integrity in this area of research include:

Manual Data Entry and Processing: The use of spreadsheets and manual data entry is prone to human error, which can lead to inconsistencies in statistical calculations and interpretations of results. quantori.com This can be especially problematic when dealing with large datasets from multiple experiments. quantori.com

Lack of Standardization: Without standardized protocols for data entry, formatting, and storage, ensuring data trustworthiness becomes challenging. quantori.com Inconsistent data can affect the reliability of peptide synthesis and subsequent biological assays. quantori.com

Data Interoperability: Integrating data from various instruments and software can be a significant hurdle. quantori.com Manual synchronization of data is time-consuming and increases the risk of errors, hindering efficient and accurate data analysis. quantori.com

To address these challenges and uphold the highest standards of data integrity, researchers working with N-Methyl-L-valine should implement comprehensive data management strategies. These strategies should include centralized data storage, standardized data entry protocols with restricted input values, and automated data tracking to ensure that only the most current and accurate data are used. quantori.com Furthermore, all analytical data, such as that from HPLC and mass spectrometry, should be securely stored and readily available for review to validate the purity and identity of synthesized compounds. nih.gov

The following interactive table outlines key ethical considerations and data integrity principles relevant to research on N-Methyl-L-valine:

Principle Description Relevance to N-Methyl-L-Valine Research
Informed Consent Ensuring that human participants, if any, are fully aware of the research purpose, procedures, potential risks, and benefits before agreeing to participate.While direct human studies on N-Methyl-L-valine may be limited, this is crucial if the compound is part of a therapeutic agent being tested in clinical trials.
Confidentiality Protecting the personal information and privacy of research participants.Essential in any research involving human subjects or their data.
Responsible Conduct of Research Adhering to established scientific and ethical standards in all aspects of research, from experimental design to publication.Includes accurate reporting of synthesis yields, purity, and characterization data for N-Methyl-L-valine containing compounds.
Data Accuracy Ensuring that all collected data is correct and free from errors. quantori.comCritical for the correct interpretation of experimental results, such as the impact of N-Methyl-L-valine on peptide structure and function.
Data Traceability The ability to track data from its origin to its final reported form.Important for verifying experimental procedures and results, especially in complex multi-step syntheses involving N-Methyl-L-valine.
Prevention of Data Falsification and Fabrication Prohibiting the intentional misrepresentation of research data.Upholding the integrity of the scientific record by ensuring all reported findings are genuine.
Intellectual Property Fairly attributing and protecting the ownership of novel ideas, inventions, and discoveries.Important when developing new synthetic methods or applications for N-Methyl-L-valine.
Environmental Responsibility Minimizing the environmental impact of research activities through proper chemical handling and waste disposal. Relevant to the synthesis and purification processes involving N-Methyl-L-valine and associated reagents.

Ultimately, the ethical conduct of research and the rigorous maintenance of data integrity are indispensable for the advancement of knowledge regarding N-Methyl-L-valine and for building a trustworthy foundation for any future applications.

Q & A

Q. What are the established synthetic methodologies for N-Methyl-L-valine, and what critical reaction conditions influence yield?

N-Methyl-L-valine is synthesized via protection of L-valine with carbobenzyloxy (Cbz) chloride, followed by N-methylation using methyl iodide (MeI) in the presence of sodium hydride (NaH). The Cbz group is later removed under hydrogenolysis conditions. Key factors affecting yield include:

  • Base selection : NaH ensures deprotonation of the amino group for efficient methylation .
  • Solvent and temperature : Reactions are typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C to minimize side reactions .
  • Protection/deprotection efficiency : Incomplete Cbz removal or residual impurities may require chromatographic purification .

Q. How does N-Methyl-L-valine contribute to the structural stability of bioactive peptides like actinomycin D?

In actinomycin D, N-Methyl-L-valine occupies the fifth position in the cyclic depsipeptide scaffold. Its methyl group enhances:

  • Hydrophobic interactions : Stabilizes peptide-DNA binding via van der Waals forces.
  • Conformational rigidity : Restricts rotational freedom, optimizing inter-residue hydrogen bonding .
    Replacement with non-methylated analogs (e.g., D-phenylalanine) reduces DNA-binding affinity, highlighting its structural necessity .

Advanced Research Questions

Q. What isotopic labeling strategies are used to study N-Methyl-L-valine incorporation in antibiotic biosynthesis?

13C- and 15N-labeled precursors (e.g., D-[U-13C]fructose) are fed to Streptomyces parvulus cultures to track N-Methyl-L-valine incorporation into actinomycin D. Key steps include:

  • Metabolic flux analysis : NMR or mass spectrometry quantifies isotopic enrichment in the methyl valine residue .
  • Biosynthetic pathway mapping : Correlates labeling patterns with enzymatic steps (e.g., methyltransferase activity) .

Q. How can computational modeling resolve contradictions in reported synthesis yields of N-Methyl-L-valine derivatives?

Molecular dynamics (MD) simulations using force fields (e.g., GROMOS) analyze steric hindrance and solvent effects during methylation. For example:

  • Parameter optimization : Bonded and non-bonded parameters (e.g., partial charges, dihedral angles) predict reaction barriers .
  • Solvent accessibility : Simulations reveal that polar aprotic solvents (e.g., DMF) improve NaH-mediated deprotonation efficiency, aligning with empirical yield variations .

Q. What analytical techniques are recommended for characterizing N-Methyl-L-valine in complex peptide matrices?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and methylation status (e.g., +14 Da shift vs. non-methylated valine).
  • Circular dichroism (CD) : Detects conformational changes in peptides containing N-Methyl-L-valine .
  • 2D-NMR (e.g., NOESY) : Identifies spatial proximity between the methyl group and adjacent residues in cyclodepsipeptides .

Q. How does N-Methyl-L-valine influence peptide resistance to enzymatic degradation in therapeutic applications?

Methylation of the amide nitrogen:

  • Steric shielding : Blocks protease active-site access (e.g., chymotrypsin).
  • Reduced hydrogen-bonding capacity : Limits water solubility but enhances membrane permeability in cell-penetrating peptides .
    Comparative studies show methylated analogs exhibit >50% longer half-lives in vitro than non-methylated counterparts .

Q. Methodological Notes

  • Synthesis optimization : Pilot reactions with varying NaH equivalents (1.2–2.0 eq) are advised to balance yield and side-product formation .
  • Computational validation : Always cross-validate MD simulation results with experimental kinetics data (e.g., Arrhenius plots) .
  • Isotopic labeling : Use 13C-enriched glucose as a cost-effective precursor for large-scale metabolic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.